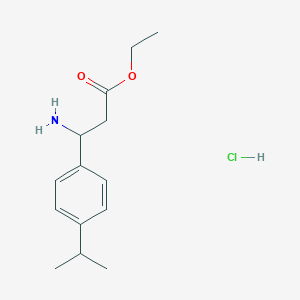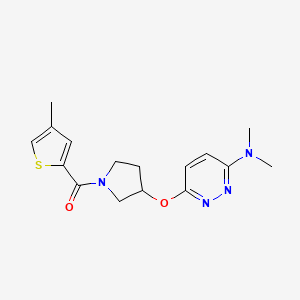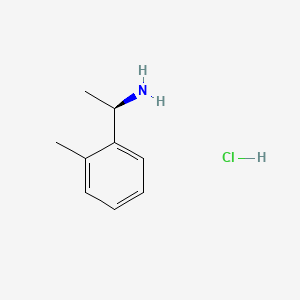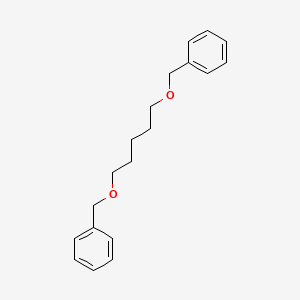
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride is a unique chemical compound with the empirical formula C14H22ClNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 271.78 .
Molecular Structure Analysis
The SMILES string for this compound isNC(CC(OCC)=O)C(C=C1)=CC=C1C(C)C.Cl . This notation provides a way to represent the structure of the compound in a text format. The InChI key for this compound is QTVUCHOUZICCRB-UHFFFAOYSA-N , which is a unique identifier that can be used to look up information about the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.科学的研究の応用
Polymorphism in Pharmaceutical Compounds
A study conducted by Vogt, Williams, Johnson, and Copley (2013) on polymorphism, using a closely related chemical compound as a model, highlights the significance of understanding solid-state forms in pharmaceuticals. Their research demonstrates the challenges in characterizing polymorphic forms due to their similar spectroscopic and diffractometric profiles. This insight is crucial for the pharmaceutical industry, where polymorphism can affect drug efficacy and stability (Vogt et al., 2013).
Corrosion Inhibition
Research on corrosion inhibition by Herrag et al. (2010) presents an application of diamine derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions. Although not directly involving Ethyl 3-amino-3-(4-isopropylphenyl)propanoate hydrochloride, this study exemplifies how similar compounds can be synthesized and applied in industrial settings to protect metals against corrosion. The findings indicate that such compounds can significantly enhance the durability of metals in corrosive environments (Herrag et al., 2010).
Chemical Thermodynamics and Kinetics
El‐Nahas et al. (2007) explored the thermochemistry and kinetics of ethyl propanoate and methyl butanoate to understand the decomposition reactions of model biofuels. Their study sheds light on the potential applications of esters and their derivatives in biofuel technology, providing insights into the energy barriers and reaction pathways of ester decomposition. This research could indirectly inform the synthesis and utility of this compound in energy-related applications (El‐Nahas et al., 2007).
Fluorescence Derivatisation and Bioassays
Frade et al. (2007) investigated the fluorescence derivatization of amino acids, providing a method for enhancing the detectability of these compounds in biological assays. Though not directly related to this compound, the study's approach to derivatization and subsequent fluorescence could be applicable in developing analytical techniques for similar compounds. The application in detecting and quantifying amino acid derivatives in complex biological matrices highlights the compound's potential utility in biochemical research (Frade et al., 2007).
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid, but the flash point is not applicable . Users are advised to take precautions against static discharge . It’s important to handle this compound with care and to follow all safety guidelines when working with it in a laboratory setting.
特性
IUPAC Name |
ethyl 3-amino-3-(4-propan-2-ylphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3;/h5-8,10,13H,4,9,15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVUCHOUZICCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2934582.png)
![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)


![4-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2934586.png)
![N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide](/img/structure/B2934587.png)
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2934588.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)
![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)


